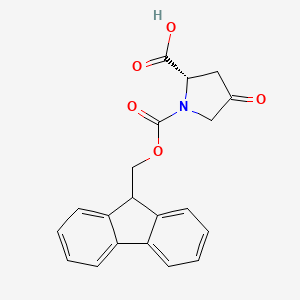

Fmoc-L-Pro(4-Keto)-OH

Description

Significance of Proline and its Derivatives in Biomolecular Design

Proline stands out among the 20 proteinogenic amino acids due to its unique cyclic structure, where the side chain loops back to form a pyrrolidine (B122466) ring with the backbone amino group. This rigidity significantly influences the conformation of polypeptide chains, often inducing turns and kinks that are crucial for proper protein folding and stability. nih.gov Proline-rich regions in proteins are associated with specific secondary structures, such as β- and γ-turns and polyproline helices, which play vital roles in protein-protein interactions and signaling pathways. nih.govmdpi.com

The incorporation of proline and its derivatives into peptide-based drugs is a key strategy in medicinal chemistry. mdpi.com These derivatives can enhance the stability, bioavailability, and efficacy of pharmaceutical compounds. For instance, proline analogs are utilized in the design of enzyme inhibitors and receptor agonists. The constrained conformation of the pyrrolidine ring can direct the appendages of a molecule into specific binding pockets of enzymes, making it a valuable scaffold for drug design. mdpi.com

The Unique Attributes of the 4-Keto-Proline Moiety for Chemical Modification

The carbonyl group in 4-ketoproline is constrained within the pyrrolidine ring, which imparts a level of rigidity that can be advantageous for certain applications. scispace.com This electrophilic proline analog can be incorporated into collagen-mimetic peptides, where it has been shown to form stable triple helices. scispace.comnih.gov The ability to form oxime bonds with alkoxyamines further expands its utility in creating novel biomaterials and tethering different strands of a collagen triple helix to enhance thermostability. scispace.com

Historical Context and Evolution of 4-Keto Proline Analogues in Peptide Chemistry

The study of proline's influence on peptide conformation dates back to early investigations into protein structure. The realization of its ability to induce specific turns led to the exploration of its derivatives to further control peptide architecture. nih.govnih.gov The development of solid-phase peptide synthesis (SPPS) provided a practical method for incorporating these modified amino acids into synthetic peptides.

The introduction of the Fmoc protecting group was a significant advancement in SPPS, offering milder deprotection conditions compared to the previously used Boc group. This allowed for the synthesis of more complex and sensitive peptides. The synthesis of Fmoc-protected amino acids, including proline derivatives, became crucial for the advancement of peptide chemistry.

The evolution of proline analogues has been driven by the desire to fine-tune the structural and functional properties of peptides. For example, 4-hydroxyproline (B1632879), a natural post-translational modification, is known to stabilize the collagen triple helix. researchgate.net This led to the development of other 4-substituted prolines, such as 4-fluoroprolines, to modulate the electronic properties and conformational preferences of the pyrrolidine ring. researchgate.net The development of 4-keto-proline represents a further step in this evolution, providing a reactive handle for bioconjugation. scispace.com

Research Landscape and Objectives for Fmoc-L-Pro(4-Keto)-OH

Current research involving this compound is focused on its application in the synthesis of modified peptides with enhanced or novel properties. Researchers are exploring its use in creating peptidomimetics with improved pharmacological profiles, such as increased resistance to enzymatic degradation and enhanced receptor binding affinity. beilstein-journals.org

A key objective is to utilize the keto group for the development of novel bioconjugation strategies. scispace.com This includes the site-specific labeling of peptides for imaging and diagnostic purposes, as well as the construction of complex biomaterials with tailored properties. scispace.com The unique reactivity of the 4-keto-proline moiety is also being investigated for its potential to create cyclic peptides and other constrained structures that can mimic the bioactive conformations of natural peptides. beilstein-journals.org Furthermore, the carbonyl group's unique spectroscopic signature offers a potential probe for studying peptide folding and dynamics. scispace.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 223581-83-7 cymitquimica.comwuxiapptec.com |

| Molecular Formula | C₂₀H₁₇NO₅ cymitquimica.comchemsrc.com |

| Molecular Weight | 351.35 g/mol cymitquimica.comchemsrc.com |

| Appearance | Solid cymitquimica.com |

| Purity | >95% wuxiapptec.com |

| Boiling Point | 596.7±50.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 314.7±30.1 °C chemsrc.com |

| Density | 1.4±0.1 g/cm³ chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIUNABQLYFNA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of Fmoc L Pro 4 Keto Oh

Established Methodologies for the Synthesis of 4-Keto-Proline Derivatives

The synthesis of 4-keto-proline derivatives is a critical area of research, with various strategies developed to access these important compounds. nih.govresearchgate.net These methods often begin with readily available proline derivatives and employ oxidation or other transformations to introduce the ketone functionality.

Oxidation of N-Protected 4-Hydroxyprolines

A primary and well-established method for preparing N-protected 4-keto-prolines involves the oxidation of the corresponding N-protected 4-hydroxyprolines. googleapis.com This approach leverages the commercial availability of N-protected 4-hydroxyproline (B1632879) precursors. The selection of the oxidizing agent is crucial to the success of this transformation.

Historically, methods often relied on heavy metal-containing oxidizing agents like chromium-based systems or ruthenium tetroxide. google.com However, these methods pose environmental and safety concerns due to the toxicity of the heavy metals, necessitating elaborate safety measures and costly waste removal. google.com To address these drawbacks, alternative, metal-free oxidation methods have been developed. One such method employs a sulfur trioxide-pyridine complex, although the use of pyridine, a toxic and environmentally harmful substance, remains a concern. google.com

Modern approaches often utilize milder and more selective oxidizing agents. For instance, Dess-Martin periodinane (DMP) is an effective reagent for this oxidation. rsc.org Studies have shown that DMP minimizes the risk of side reactions and helps preserve the stereochemical integrity of the proline ring. Another approach involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO), a nitroxyl (B88944) radical catalyst, in combination with molecular oxygen as a co-oxidant for the chemoselective oxidation of α-hydroxy acids to α-keto acids. acs.org

Table 1: Comparison of Oxidizing Agents for 4-Hydroxyproline Oxidation

| Oxidizing Agent | Advantages | Disadvantages |

|---|---|---|

| Chromium-based reagents | Effective | Toxic, environmental concerns, difficult removal |

| Ruthenium tetroxide (RuO2/NaOCl) | Effective | Toxic, environmental concerns, difficult removal |

| Sulfur trioxide-pyridine | Metal-free | Uses toxic and environmentally harmful pyridine |

| Dess-Martin periodinane (DMP) | Mild, selective, minimizes racemization | Stoichiometric waste generation |

Stereochemical Control and Optimization in Synthesis

Maintaining the stereochemical integrity at the C2 and C4 positions of the proline ring is a critical challenge during the synthesis of 4-keto-proline derivatives. The oxidation of 4-hydroxyproline must be performed under conditions that prevent epimerization. The choice of the N-protecting group and the oxidizing agent can significantly influence the stereochemical outcome. For instance, the use of bulky protecting groups can shield one face of the proline ring, directing the approach of the oxidant and preserving the desired stereochemistry.

The optimization of reaction conditions, such as temperature, solvent, and reaction time, is also crucial. For example, performing oxidations at low temperatures can help to minimize side reactions and preserve the stereochemical purity of the product. The development of "proline editing" techniques, where modifications are made to a hydroxyproline (B1673980) residue already incorporated within a peptide sequence, offers a powerful strategy for achieving stereospecific conversions. nih.gov

Functionalization of the 4-Keto Group in Fmoc-L-Pro(4-Keto)-OH

The 4-keto group in this compound is a versatile handle for introducing a wide range of chemical functionalities into peptides and other molecules. google.com This electrophilic center allows for a variety of chemoselective reactions, enabling the synthesis of diverse and functionally complex proline derivatives. nih.gov

Chemoselective Introduction of Diverse Functionalities

The ketone moiety can undergo a variety of chemical transformations, allowing for the introduction of new functional groups. nih.gov One of the most common and effective methods is reductive amination, where the keto group reacts with an amine in the presence of a reducing agent to form a new C-N bond. This reaction is highly valuable for creating novel amine derivatives.

Another important reaction is the formation of oximes and hydrazones through condensation with hydroxylamines and hydrazines, respectively. nih.gov For example, the reaction of a 4-ketoproline-containing peptide with aminooxy-biotin resulted in a stable triple helix, demonstrating the utility of this conjugation method. nih.gov The keto-acid hydroxylamine (B1172632) (KAHA) ligation is another powerful chemoselective reaction that allows for the coupling of peptide fragments, where one fragment contains a C-terminal α-ketoacid and the other has an N-terminal hydroxylamine. ethz.ch

The 4-keto group can also serve as a precursor for other functionalities through reactions such as the Wittig reaction to form alkenes or Grignard reactions to introduce alkyl or aryl groups. nih.gov Furthermore, the development of "proline editing" allows for the synthesis of proline derivatives with handles for various bioorthogonal conjugation reactions, including azide-alkyne cycloadditions, tetrazine-trans-cyclooctene ligations, and Suzuki and Sonogashira cross-coupling reactions. nih.gov

Table 2: Examples of Functionalization Reactions at the 4-Keto Position

| Reaction Type | Reagents | Resulting Functionality |

|---|---|---|

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Amine |

| Oxime Formation | Hydroxylamine | Oxime |

| Hydrazone Formation | Hydrazine (B178648) | Hydrazone |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol |

Strategies for Orthogonal Protection During Derivatization

When incorporating this compound into a larger molecule, such as a peptide, it is often necessary to employ orthogonal protecting group strategies to selectively unmask and react the keto group without affecting other sensitive functionalities. smolecule.com Orthogonal protecting groups are stable to the conditions used to remove other protecting groups in the molecule. rsc.org

In the context of solid-phase peptide synthesis (SPPS), the Fmoc group is the temporary Nα-protecting group, which is base-labile. core.ac.uk Side-chain protecting groups are typically acid-labile (e.g., tBu, Boc, Trt). core.ac.uk The 4-keto group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from the resin. This inherent orthogonality allows for the functionalization of the keto group either on the solid support after peptide assembly or in solution after cleavage.

For more complex derivatizations, additional orthogonal protecting groups may be required. For example, if a lysine (B10760008) residue with a Dde or ivDde protecting group is present, this group can be selectively removed with hydrazine, allowing for side-chain modification while the rest of the peptide remains protected. sigmaaldrich.com This strategy enables site-specific labeling or cyclization. sigmaaldrich.comnih.gov The choice of protecting groups must be carefully planned to ensure that each can be removed selectively without affecting the others, a key principle in complex organic synthesis. rsc.org

Preparation of this compound from Precursors

The synthesis of (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid, commonly known as this compound, is a critical process for its application in peptide synthesis, particularly for the incorporation of an electrophilic keto group into peptide chains. choudharylab.com This compound is typically prepared through the oxidation of a suitable precursor, most commonly Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH).

One established method for this transformation is the Jones oxidation. choudharylab.com This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid to oxidize the secondary alcohol of the hydroxyproline ring to a ketone. The reaction is carried out under conditions that are effective for the oxidation while aiming to preserve the acid-labile Fmoc protecting group. Research has demonstrated the successful synthesis of this compound as a white solid using this approach. choudharylab.com

Alternative synthetic routes can also be envisioned, drawing from general organic chemistry principles. For instance, other oxidation methods compatible with Fmoc-protected amino acids could potentially be employed. The choice of the specific synthetic strategy often depends on factors such as desired scale, yield, and purity requirements.

The precursor, Fmoc-Hyp-OH, is itself synthesized from L-hydroxyproline. A common procedure involves the reaction of L-hydroxyproline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as potassium carbonate, in a mixed solvent system like 1,4-dioxane (B91453) and water. chemicalbook.com This reaction proceeds via nucleophilic substitution at the amino group of hydroxyproline, attaching the Fmoc protecting group.

The following table summarizes a typical synthetic protocol for the preparation of a precursor to this compound, specifically the synthesis of Fmoc-L-Proline-OH from L-Proline, which follows a similar principle to the synthesis of Fmoc-Hyp-OH.

| Step | Reactants | Reagents | Solvent System | Reaction Conditions | Product | Yield |

| 1 | L-Proline | 9-Fluorenylmethyl chloroformate, Potassium Carbonate | 1,4-Dioxane, Water | 0 °C to Room Temperature, Overnight | Fmoc-L-Pro-OH | 95% |

Table 1: Example Synthetic Protocol for Fmoc-Protected Proline. chemicalbook.com

Following the successful synthesis and purification of this compound, its identity and purity are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). choudharylab.comcymitquimica.com The molecular weight of this compound is approximately 351.35 g/mol , and it exists as a solid at room temperature. cymitquimica.com

Conformational Analysis and Structural Elucidation

Spectroscopic Characterization of Fmoc-L-Pro(4-Keto)-OH and its Peptide Conjugates

Spectroscopic techniques are essential for elucidating the three-dimensional structure of this compound and peptides into which it is incorporated. Methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide detailed insights into the molecule's conformation.

NMR spectroscopy is a powerful tool for analyzing the conformational equilibria of proline derivatives, including the pucker of the five-membered pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. nih.gov The introduction of a ketone at the C4 (Cγ) position significantly influences these features.

The pyrrolidine ring of proline is not planar and typically adopts one of two preferred envelope conformations: Cγ-endo (down pucker) or Cγ-exo (up pucker). The presence of an sp2-hybridized carbonyl carbon at the C4 position flattens the ring and alters the puckering preference. nih.govchoudharylab.com Studies on N-acetyl-4-ketoproline methyl ester (Ac-Kep-OMe), an analogue of this compound, show a preference for a half-chair conformation with the Cγ atom lying in the plane of the other four ring atoms. choudharylab.com

NMR analysis of peptides containing 4-substituted prolines reveals that both steric and stereoelectronic effects dictate the conformational outcome. nih.govacs.org The electron-withdrawing nature of the 4-keto group can affect the cis/trans equilibrium of the Xaa-Pro bond. For Ac-Kep-OMe in CDCl3, NMR integration shows a distribution between two rotamers, corresponding to the cis and trans conformations of the acetyl-proline amide bond. choudharylab.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for a 4-Ketoproline Derivative (Ac-Kep-OMe in CDCl₃)

| Nucleus | Atom | Chemical Shift (δ, ppm) | Note |

|---|---|---|---|

| ¹H-NMR | Hα | 5.89 (dd, J=3.1, 10.6 Hz, 0.8H) / 5.73 (dd, J=1.3, 10.2 Hz, 0.2H) | Signals for trans and cis rotamers |

| Hβ | 3.50 (dd, J=3.1, 19.1 Hz, 0.8H) / 3.61 (d, J=18.6 Hz, 0.2H) | Diastereotopic protons adjacent to the ketone | |

| Hβ' | 3.81 (dd, J=10.6, 19.1 Hz, 0.8H) / 3.91 (dd, J=10.2, 18.6 Hz, 0.2H) | ||

| Hδ | 4.64–5.07 (m, 2H) | - | |

| N-Acetyl CH₃ | 2.99 (s) / 3.00 (s) | Signals for trans and cis rotamers | |

| O-Methyl CH₃ | 4.63 (s, 2.4H) / 4.67 (s, 0.6H) | - | |

| ¹³C-NMR | C=O (Ketone) | 207.0 / 207.1 | Characteristic downfield shift for a ketone |

| Cα | 57.4 / 55.2 | Signals for trans and cis rotamers | |

| Cγ | 41.8 / 40.5 | - |

CD spectroscopy is widely used to assess the secondary structure of peptides. mdpi.com The incorporation of a modified amino acid like 4-ketoproline can induce or stabilize specific secondary structures, such as β-turns or polyproline helices.

In studies of collagen-mimetic peptides (CMPs), which form characteristic triple helices, the incorporation of a 4-ketoproline residue was investigated. nih.govchoudharylab.com CD spectra of a CMP containing 4-ketoproline showed a positive peak near 226 nm, which is a hallmark of the collagen triple helix. This indicates that the 4-keto modification is well-tolerated within this structure. Furthermore, thermal denaturation studies monitored by CD revealed that the resulting triple helix maintained significant conformational stability. choudharylab.com The ability to subsequently conjugate molecules to the keto group without disrupting the triple helix structure highlights the utility of this amino acid in designing functional biomaterials. nih.gov

Table 2: CD Spectroscopy Data for Collagen-Mimetic Peptides (CMPs)

| Peptide | Characteristic CD Signal | Melting Temperature (Tₘ) | Conclusion |

|---|---|---|---|

| [Kep]CMP | Positive peak at ~226 nm | 40 ± 1 °C | Forms a stable triple helix. choudharylab.com |

| [biotin-Kep]CMP | Positive peak at ~227 nm | 45 ± 1 °C | Conjugation at the keto group does not compromise triple helix stability. choudharylab.com |

IR spectroscopy is particularly sensitive to the local environment of carbonyl groups. The C=O stretching vibration of the ketone in 4-ketoproline serves as a unique site-specific probe to report on its local electrostatic environment and hydration status. nih.gov This is advantageous because the native proline residue lacks a convenient vibrational mode for such specific probing. nih.gov

Studies on 4-oxoproline and its mimics have shown that the frequency of the ketone's C=O stretch (νC=O) is highly sensitive to the solvent. nih.gov This solvatochromism allows researchers to distinguish between different local environments within a peptide or protein. For example, the νC=O frequency is higher in aprotic solvents compared to protic solvents, where hydrogen bonding to the keto oxygen occurs. This property can be exploited to study protein folding, binding, and local dynamics at the site of the 4-ketoproline residue. nih.gov While Raman spectroscopy is also used for vibrational analysis, IR is often preferred for probing carbonyl groups due to their strong IR absorption. researchgate.net

Table 3: Ketone C=O Stretching Frequencies of a 4-Ketoproline Mimic in Various Solvents

| Solvent | Frequency (cm⁻¹) | Solvent Type |

|---|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | 1750 | Aprotic |

| Acetonitrile (ACN) | 1755 | Aprotic |

| Methanol (MeOH) | 1742 | Protic |

| Water (D₂O) | 1738 | Protic |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Inducement

Computational Approaches to Conformational Preferences

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing a detailed energetic and dynamic picture of the conformational landscape of this compound.

DFT calculations are used to determine the relative energies of different ring pucker conformations and rotamers. choudharylab.commdpi.com For 4-ketoproline, ab initio conformational analysis revealed that the pyrrolidine ring has a strong preference for a conformation where the Cγ atom is nearly planar with the other ring atoms, which is consistent with the sp2 character of the keto carbon. nih.govchoudharylab.com

While DFT provides a static picture of stable conformations, MD simulations offer insights into the dynamic behavior of molecules over time. MD simulations can model the conformational landscape of peptides containing this compound in different environments (e.g., in solution). medchemexpress.com

These simulations can track the transitions between different ring pucker states and the isomerization of the cis/trans amide bond, providing a more complete understanding of the molecule's flexibility and conformational dynamics. By simulating the molecule's behavior over nanoseconds to microseconds, MD can reveal transient states and conformational pathways that are not easily captured by static experimental methods. This approach is invaluable for understanding how the dynamic properties of the 4-ketoproline residue contribute to the biological or material properties of the larger peptide or protein.

Analysis of Stereoelectronic Effects on Conformation

The conformation of the pyrrolidine ring in proline and its derivatives is a critical determinant of peptide and protein structure. The substitution at the C4 position, as in this compound, introduces stereoelectronic effects that influence the ring's puckering. The puckering of the five-membered pyrrolidine ring is typically described by two major conformations: Cγ-exo and Cγ-endo, where the Cγ atom is out of the plane defined by the other four ring atoms.

The presence of an electron-withdrawing group, such as the keto group in 4-ketoproline, has a profound impact on the conformational equilibrium of the pyrrolidine ring. nih.gov Stereoelectronic effects, specifically hyperconjugative interactions, play a crucial role in stabilizing certain ring puckers. nih.govwisc.edu For instance, in 4-substituted prolines with an electron-withdrawing substituent, a gauche relationship between the substituent and the amide bond is favored. nih.gov In the case of a 4R-substituted proline with an electron-withdrawing group, this preference leads to a stabilization of the Cγ-exo pucker. nih.govwisc.edu Conversely, a 4S-substituted proline with an electron-withdrawing group favors the Cγ-endo pucker. nih.govwisc.edu

The 4-keto group in this compound introduces a planar, rigid structure at the C4 position, which reduces the inherent conformational flexibility of the proline ring. This rigidity and the associated stereoelectronic effects can favor a specific ring pucker, which in turn influences the cis-trans isomerism of the preceding peptide bond. nih.gov The Cγ-exo pucker is known to stabilize the trans amide bond, a preference that is critical for the formation of stable secondary structures like the polyproline II (PPII) helix. nih.govwisc.edu An n→π* interaction between the carbonyl lone pair of the preceding residue and the π* orbital of the proline carbonyl can further stabilize the trans amide bond and is more favorable with a Cγ-exo pucker. nih.gov

An ab initio conformational analysis of (2S)-4-ketoproline (Kep) has shown its potential to be accommodated within a collagen triple helix, a structure heavily reliant on specific proline ring conformations. nih.govsigmaaldrich.com This suggests that the stereoelectronic influences of the 4-keto group are compatible with the stringent conformational requirements of such ordered protein structures.

Solid-State Structural Analysis (e.g., X-ray Crystallography of Derivatives)

For example, X-ray diffraction studies on derivatives of other 4-substituted prolines, such as 4-fluoroproline, have confirmed the influence of stereoelectronic effects on the ring pucker in the solid state. mdpi.com Specifically, Ac-(4R)-F-Pro-OMe was found to favor the Cγ-exo conformation. mdpi.com Given that the keto group is also an electron-withdrawing substituent, it is reasonable to infer a similar conformational preference for derivatives of this compound in the solid state.

Furthermore, studies on the synthesis of 4-ketoproline derivatives have utilized X-ray crystallography to confirm the stereochemistry of the resulting products. grafiati.comgrafiati.com The crystal structure of Ac-γ-(S)-trifluoromethylproline-OMe, another proline derivative with an electron-withdrawing group, has been determined, providing a model for the solid-state conformation of such compounds. rsc.org

The solid-state analysis of related compounds, such as phosphorus-containing proline analogues, has also been elucidated through X-ray diffraction, confirming the structures and diastereoisomeric ratios of the synthesized molecules. rsc.org These studies collectively underscore the power of X-ray crystallography in providing unambiguous structural data for proline derivatives, which can then be used to understand the conformational biases introduced by various substituents.

In the absence of a specific crystal structure for this compound, the following table provides representative data for a related proline derivative, Ac-γ-(S)-trifluoromethylproline-OMe, to illustrate the type of information obtained from such analyses. rsc.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.234 |

| b (Å) | 11.456 |

| c (Å) | 16.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| This data is for Ac-γ-(S)-trifluoromethylproline-OMe and is presented as an illustrative example of solid-state structural data for a proline derivative. |

Reactivity and Reaction Pathways in Peptide Chemistry

Reactivity of the 4-Keto Moiety in Peptide Scaffolds

The 4-keto group on the proline ring introduces a site for selective chemical transformations that are not possible with the 20 common amino acids. pnas.org This functionality allows for the introduction of diverse chemical entities onto the peptide backbone under mild conditions.

Oxime and Hydrazone Formation for Bioconjugation

The reaction of the 4-keto group with hydrazides and hydroxylamines to form hydrazone and oxime linkages, respectively, is a cornerstone of bioconjugation chemistry. pnas.orgnih.govaxispharm.comresearchgate.net These reactions are highly efficient and proceed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules. nih.govaxispharm.com

The formation of an oxime or hydrazone involves the nucleophilic attack of the aminooxy or hydrazine (B178648) group on the ketone's carbonyl carbon, followed by dehydration to yield the stable conjugate. nih.gov This ligation strategy is widely employed due to the stability of the resulting oxime and hydrazone bonds under physiological conditions. pnas.orgaxispharm.com Recent advancements have focused on developing catalysts and optimizing reaction conditions to further increase the speed and efficiency of these conjugation reactions. researchgate.netnih.gov

Table 1: Bioconjugation Reactions of the 4-Keto Moiety

| Reaction Type | Reactant | Linkage Formed | Key Features |

|---|---|---|---|

| Oxime Ligation | Hydroxylamine (B1172632) | Oxime | Highly specific, stable under physiological conditions. pnas.orgnih.govaxispharm.com |

| Hydrazone Ligation | Hydrazide | Hydrazone | Rapid reaction at physiological pH, stable linkage. pnas.orgnih.govaxispharm.com |

Reductive Amination for Amine Incorporation

Reductive amination provides a direct method for introducing primary, secondary, or tertiary amines at the 4-position of the proline ring. sigmaaldrich.cnsigmaaldrich.com This reaction involves the initial formation of an imine or enamine intermediate between the keto group and an amine, which is then reduced in situ to the corresponding amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, often preferred over other hydrides due to its reduced toxicity and improved yields. sigmaaldrich.cnsigmaaldrich.com This method allows for the incorporation of a wide variety of amine-containing molecules, expanding the chemical diversity of the resulting peptides. rsc.orgorganic-chemistry.org For instance, stereoselective reduction of 4-ketoprolines to the corresponding trans-hydroxyproline has been achieved in high yields using this reagent. sigmaaldrich.cn

Carbon-Carbon Bond-Forming Reactions (e.g., Aldol (B89426), Wittig)

The 4-keto group can also participate in classic carbon-carbon bond-forming reactions, such as the Aldol and Wittig reactions. These reactions enable the extension of the carbon skeleton at the 4-position of the proline ring, allowing for the synthesis of highly modified and constrained peptide structures. The Wittig reaction, for example, allows for the introduction of a double bond, which can be further functionalized. While the application of these reactions to 4-ketoproline within a peptide sequence is a more advanced synthetic challenge, it offers significant potential for creating novel peptide architectures.

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols

The successful incorporation of Fmoc-L-Pro(4-Keto)-OH into peptides using Solid-Phase Peptide Synthesis (SPPS) hinges on the stability of the keto group throughout the synthesis cycle and the optimization of coupling conditions. pnas.orgnih.gov

Stability of the 4-Keto Group During Fmoc Deprotection and Coupling

A critical requirement for any non-standard amino acid in Fmoc-based SPPS is the stability of its side chain to the reagents used for Fmoc group removal and subsequent amino acid coupling. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is cleaved using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like DMF. nih.govpeptide.com The 4-keto group of this compound is generally stable under these basic conditions, as well as to the acidic conditions often used for final cleavage from the resin support. sigmaaldrich-jp.com This orthogonality is crucial for maintaining the integrity of the keto handle for post-synthetic modifications. researchgate.net

Optimization of Coupling Conditions for this compound

The efficiency of coupling this compound to the growing peptide chain can be influenced by the presence of the keto group. To ensure complete and efficient incorporation, optimization of the coupling conditions is often necessary. This can involve the use of potent activating reagents and extended reaction times.

Table 2: Recommended Coupling Conditions for this compound

| Parameter | Recommendation | Rationale |

|---|---|---|

| Activating Reagent | HATU or PyBOP | These reagents are highly effective for coupling sterically hindered or challenging amino acids. |

| Molar Excess of Amino Acid | 3- to 5-fold | Drives the reaction to completion. |

| Base | 4–6 equivalents of DIEA | Neutralizes the reaction mixture without causing side reactions. |

| Coupling Time | Double coupling (30–60 minutes each) | Ensures complete incorporation, especially in difficult sequences. |

| Monitoring | Kaiser or chloranil (B122849) tests | Confirms the completion of the coupling reaction. |

By carefully selecting the reaction conditions, this compound can be efficiently incorporated into peptide sequences, providing a powerful tool for the synthesis of modified peptides with diverse functionalities.

Applications in Peptide and Peptidomimetic Design

Engineering of Conformationally Constrained Peptides

The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. mdpi.com Introducing conformational constraints is a key strategy to address these limitations. mdpi.comresearchgate.net The incorporation of modified amino acids like 4-keto-L-proline is an effective method for rigidifying the peptide backbone. leapchem.combeilstein-journals.org The ketone group on the Cγ position of the proline ring influences the ring's puckering and the backbone dihedral angles (φ and ψ), thereby restricting the conformational freedom of the peptide chain. leapchem.combeilstein-journals.org

Proline residues are well-known for their ability to induce specific secondary structures, most notably β-turns. beilstein-journals.orgnih.govrsc.org β-turns are crucial for protein folding and molecular recognition processes. rsc.orgacs.org The substitution of proline with Fmoc-L-Pro(4-Keto)-OH can further stabilize these turn structures. The rigid ketone functional group introduced by the 4-oxo modification helps to create conformationally restricted peptides. leapchem.com Peptides containing a central Pro-Xaa sequence are often used to favor the nucleation of canonical β-turn secondary structures. acs.org The specific interactions arising from the presence of a proline residue can significantly influence the positional preferences of other amino acids within a β-turn sequence. nih.gov

Computational and experimental studies have shown that modifications to the proline ring can enhance the propensity for forming defined structures. For instance, the introduction of an n → π* interaction, a weak orbital interaction between a lone pair of one residue (i) and the π* orbital of the carbonyl of the next (i+1), can stabilize helical conformations. rsc.org Proline itself has a high propensity to engage in this interaction, making it a strong helix initiator. rsc.org While direct studies on 4-keto proline's influence on helices are specific to context, its role in constraining the pyrrolidine (B122466) ring pucker is a key factor in pre-organizing peptide backbones. An ab initio conformational analysis of (2S)-4-ketoproline (Kep) indicated its potential to be accommodated within the constrained geometry of a collagen triple helix. nih.govscispace.com

| Feature | Description | Research Finding |

| Structure Induction | The 4-keto group restricts the pyrrolidine ring pucker, influencing backbone torsion angles. | The incorporation of 4-keto proline is a recognized strategy for creating conformationally restricted peptides. leapchem.com |

| β-Turn Stabilization | Proline and its analogs are frequently incorporated at the i+1 position to stabilize β-turns. | Peptides with a central Pro-Xaa sequence are known to favor the formation of β-turn structures. acs.org |

| Helix Compatibility | The constrained geometry of 4-keto proline is compatible with tightly packed helical structures. | (2S)-4-ketoproline can be incorporated into a collagen-mimetic peptide, which successfully forms a stable triple helix. nih.govscispace.com |

Macrocyclization is a powerful strategy for constraining peptide conformation, leading to enhanced stability, selectivity, and bioavailability. mdpi.comrsc.orguni-kiel.de The success of a macrocyclization reaction often depends on the linear peptide precursor adopting an entropically disfavored pre-cyclization conformation. uni-kiel.de Incorporating turn-inducing elements, such as proline and its derivatives, can pre-organize the peptide backbone into a conformation that favors ring closure, thereby improving the efficiency of the cyclization reaction and minimizing side reactions like cyclodimerization. nih.gov

The rigid structure imposed by a 4-keto proline residue can be exploited to facilitate head-to-tail or side-chain macrocyclization. nih.govmdpi.com By inducing a bend or turn in the linear precursor, the reactive termini (the N-terminal amine and the C-terminal carboxylic acid) are brought into closer proximity, increasing the effective molarity and promoting intramolecular cyclization. nih.gov While various chemical methods exist for peptide cyclization, the conformational control offered by residues like 4-keto proline is a key strategic element in the synthesis of complex cyclic peptides and peptidomimetics. rsc.orgmdpi.com

Induction of Specific Secondary Structures (e.g., Beta-Turns, Helices)

Design of Peptidomimetics with Tailored Properties

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.netresearchgate.net The design of peptidomimetics often involves modifying the peptide backbone or incorporating unnatural amino acids to lock the molecule in its bioactive conformation. researchgate.netscribd.com this compound serves as a valuable intermediate in the synthesis of peptidomimetics, allowing for precise structural modifications. leapchem.com

A key goal in peptidomimetic design is to replicate the three-dimensional arrangement of side chains that are essential for biological activity. researchgate.netfrontiersin.org The incorporation of 4-keto proline can help achieve this by serving as a rigid scaffold. A notable example is the use of (2S)-4-ketoproline (Kep) in a collagen-mimetic peptide (CMP). nih.govscispace.com Collagen, the most abundant protein in animals, has a characteristic triple-helix structure rich in proline residues. nih.govscispace.com A synthetic CMP containing a Kep residue was shown to successfully form a stable triple helix, demonstrating that the modified proline analog is well-tolerated within this complex protein structure and can mimic its natural counterpart. nih.govscispace.com This mimicry allows for the development of novel biomaterials based on the structural properties of collagen. nih.gov

| Natural Peptide/Protein | Mimetic Strategy | Outcome |

| Collagen | Incorporation of (2S)-4-ketoproline into a collagen-mimetic peptide (CMP). | The resulting [Kep]CMP successfully folded into a stable triple helix, mimicking the natural collagen structure. nih.govscispace.com |

| β-sheet structures | Use of turn-inducing building blocks like d-proline-l-proline templates to stabilize β-hairpin conformations. | This strategy has been used to create mimics of antimicrobial peptides with improved stability and activity. frontiersin.org |

The 4-keto group in this compound can act as a bioisostere for the hydroxyl group found in hydroxyproline (B1673980), or it can serve as a reactive warhead in enzyme inhibitors. This makes it a useful component in the design of enzyme substrate analogues and inhibitors. leapchem.com For example, the enzyme prolyl 4-hydroxylase (P4H) catalyzes the post-translational hydroxylation of proline residues to 4-hydroxyproline (B1632879), a modification essential for collagen stability. nih.govacs.org In a continuous assay developed for P4H, the enzyme was shown to process a substrate containing (2S,4S)-4-fluoroproline, converting it into (2S)-4-ketoproline. nih.gov This indicates that the enzyme's active site can accommodate a 4-substituted proline and that 4-ketoproline is a product of an enzymatic reaction on a proline analogue, highlighting its relevance in studying enzyme mechanisms and designing inhibitors. nih.gov

Mimicry of Natural Peptides and Proteins

Development of Chemical Probes and Tools for Chemical Biology

Chemical probes are essential tools for studying biological processes in living systems. acs.org The ketone functionality of 4-keto proline is a versatile chemical handle that is not naturally present in proteins, allowing for its use in chemoselective ligation reactions. nih.gov This electrophilic group can react specifically with nucleophiles like hydrazides and aminooxy compounds to form stable hydrazone and oxime linkages, respectively. nih.govscispace.com

This reactivity has been successfully utilized to develop chemical probes. In studies involving collagen-mimetic peptides, the ketone group of an incorporated 4-ketoproline residue was condensed with aminooxy-biotin. nih.govscispace.com This reaction allowed for the site-specific labeling of the peptide with a biotin (B1667282) tag, a widely used affinity probe, without compromising the conformational stability of the triple helix. nih.govscispace.com Furthermore, the unique carbonyl stretching vibration of the ketone in 4-oxoproline can serve as a site-specific infrared probe to study protein dynamics, such as proline isomerization and dimer formation. pubcompare.ai These applications demonstrate the utility of this compound in creating sophisticated tools for chemical biology research. nih.govpubcompare.ai

Site-Specific Labeling and Conjugation for Biophysical Studies

The ketone group on the proline ring of this compound serves as a versatile chemical handle for the site-specific labeling and conjugation of peptides. This is particularly useful in biophysical studies where precise placement of probes, such as fluorophores or biotin, is crucial for understanding peptide structure, function, and interactions.

The ketone can undergo chemoselective ligation reactions, most notably with aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively. researchgate.net This bioorthogonal reaction proceeds under mild conditions and is highly specific, meaning it does not interfere with other functional groups present in the peptide. researchgate.net This allows for the precise attachment of a wide array of molecular probes for various biophysical techniques.

For instance, peptides incorporating 4-ketoproline can be labeled with fluorescent dyes for Förster Resonance Energy Transfer (FRET) studies to probe peptide conformation and dynamics. Similarly, biotinylation via the ketone handle facilitates studies on peptide-protein interactions using techniques like surface plasmon resonance (SPR) or pull-down assays. The ability to introduce labels at specific sites within a peptide sequence is a significant advantage over random labeling methods, which can often compromise the peptide's biological activity. researchgate.net

Table 1: Examples of Biophysical Probes for Ketone-Containing Peptides

| Probe Type | Linkage Chemistry | Application |

| Fluorophores | Oxime/Hydrazone | FRET, Fluorescence Polarization |

| Biotin | Oxime/Hydrazone | SPR, Pull-down Assays, ELISA |

| Spin Labels | Oxime/Hydrazone | Electron Paramagnetic Resonance (EPR) |

| Cross-linkers | Oxime/Hydrazone | Proximity Ligation Assays |

This table provides examples of how the ketone functionality can be used for site-specific labeling in biophysical studies.

Utility in Mechanistic Studies of Organocatalysis

This compound and its derivatives have proven to be instrumental in elucidating the mechanisms of organocatalytic reactions, particularly those catalyzed by proline and its analogs. ucl.ac.uk Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and understanding the underlying reaction mechanisms is key to developing more efficient and selective catalysts. nih.govgrafiati.com

Proline-catalyzed reactions are believed to proceed through key intermediates such as enamines and iminium ions. ucl.ac.ukresearchgate.net By incorporating a ketone at the 4-position of the proline ring, researchers can systematically study the electronic and steric effects on the catalytic cycle. The electron-withdrawing nature of the ketone group can influence the nucleophilicity of the enamine intermediate and the electrophilicity of the iminium ion, providing valuable insights into the transition states of these reactions. researchgate.net

Furthermore, the ketone functionality can be used to "trap" or derivatize catalytic intermediates, allowing for their characterization by spectroscopic methods like mass spectrometry and NMR. beilstein-journals.org This has been crucial in confirming proposed mechanistic pathways and identifying key catalytic species. researchgate.netbeilstein-journals.org For example, studies using proline derivatives have helped to clarify the role of co-catalysts and the origins of stereoselectivity in various organocatalytic transformations. grafiati.com

Table 2: Mechanistic Insights from 4-Ketoproline Derivatives in Organocatalysis

| Reaction Type | Mechanistic Aspect Investigated | Key Finding |

| Aldol (B89426) Reaction | Role of enamine intermediate | Ketone substitution modulates enamine reactivity and stereoselectivity. ucl.ac.uk |

| Michael Addition | Transition state geometry | Provides insights into the steric environment around the catalytic center. |

| Mannich Reaction | Iminium ion formation | Helps to understand the electronic requirements for catalyst activation. |

This table summarizes how 4-ketoproline derivatives contribute to the mechanistic understanding of key organocatalytic reactions.

Future Research Directions and Prospects

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of Fmoc-L-Pro(4-Keto)-OH and related protected 4-ketoprolines typically relies on the oxidation of the corresponding 4-hydroxyproline (B1632879) (Hyp) derivatives. scispace.comgoogle.com Common methods include Jones oxidation of Fmoc-Hyp-OH or the use of oxidizing systems like TEMPO/hypochlorite and P₂O₅/DMSO. scispace.comgoogle.com Future research is poised to develop more efficient, scalable, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Oxidation Methods: Investigating novel metal-based or enzymatic catalysts could lead to milder reaction conditions, higher yields, and improved selectivity, minimizing the use of stoichiometric heavy-metal oxidants. smolecule.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate larger-scale production.

Orthogonal Protecting Group Strategies: The Fmoc group is a standard amine protection for solid-phase peptide synthesis (SPPS), removable under basic conditions. organic-chemistry.org However, the development of novel protecting groups for the 4-keto functionality itself is a critical research avenue. Such groups would need to be stable during peptide synthesis but selectively removable under specific, non-interfering conditions to allow for post-synthetic modification of the keto handle. An orthogonal protection scheme is paramount for complex syntheses where multiple reactive sites must be addressed independently. organic-chemistry.orgrsc.org This approach, termed "proline editing," allows for the late-stage, site-specific diversification of peptides directly on the solid support. nih.gov

Table 1: Comparison of Synthetic Strategies for Protected 4-Ketoproline

| Oxidation System | Starting Material | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|---|

| Jones Oxidation (CrO₃/H₂SO₄) | Fmoc-Hyp-OH | Acetone, 0°C | Established method scispace.com | Replacement with less toxic, chromium-free alternatives |

| TEMPO/NaOCl | N-Boc-Hyp-OH | Aqueous phase | Avoids heavy metals google.com | Optimization for Fmoc-protected substrates; minimizing genotoxic impurities google.com |

| P₂O₅/DMSO | N-protected-Hyp-OH | Basic conditions | Metal-free google.com | Improving scalability and simplifying product isolation google.com |

| Enzymatic Oxidation | (Future) | Aqueous, mild pH/temp | High selectivity, green chemistry | Discovery and engineering of suitable oxidoreductases |

Advanced Computational Investigations into Structure-Reactivity Relationships

Prospective research directions include:

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can be employed to model the conformational dynamics of peptides containing 4-ketoproline. This can reveal how the residue influences local and global peptide folding, flexibility, and interactions with other molecules.

QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: For studying reactions involving the keto group, QM/MM methods are ideal. They can model the electronic changes of the reaction center with high accuracy (QM) while treating the rest of the peptide and solvent environment classically (MM), providing a detailed picture of reaction mechanisms and transition states.

Correlating Computation with Spectroscopy: A significant opportunity lies in combining computational predictions with experimental spectroscopic data. For instance, the C=O stretching frequency of the keto group is a sensitive infrared (IR) probe of the local electrostatic environment. nih.gov Advanced calculations can predict these vibrational shifts, allowing for a more precise interpretation of experimental IR spectra to probe protein structure, hydration, and folding dynamics. nih.gov

Table 2: Future Computational Approaches and Their Applications

| Computational Method | Research Question | Potential Impact |

|---|---|---|

| Advanced DFT Calculations | Electronic structure and reactivity of the keto group | Predicting reaction feasibility and guiding the design of new reactions youtube.com |

| Molecular Dynamics (MD) | Effect of 4-ketoproline on peptide secondary structure (e.g., β-turns, PPII helices) researchgate.net | Designing peptides with controlled conformations for biomaterials and therapeutics |

| QM/MM Simulations | Mechanism of enzymatic or chemical modifications at the keto position | Understanding and optimizing bioconjugation reactions |

| Vibrational Solvatochromism Calculations | Predicting IR frequency shifts of the keto C=O stretch in different environments nih.gov | Refining 4-ketoproline as a site-specific vibrational probe for protein science nih.gov |

Development of New Reactions for the 4-Keto Functionality

The primary utility of the 4-keto group is as a reactive handle for chemoselective ligation. The most established reaction is its condensation with alkoxyamine-containing molecules to form a stable oxime linkage, a powerful tool for bioconjugation. scispace.comchoudharylab.com The future in this area lies in expanding the repertoire of reactions that can be performed on this unique functionality, especially those that are bioorthogonal (i.e., proceed in a biological environment without interfering with native biochemical processes).

Future research should focus on:

Expanding the Bioconjugation Toolbox: Exploring other ketone-specific reactions such as reductive amination, Wittig-type reactions, and formations of hydrazones or other imines to attach a wide array of probes, drugs, and other molecules. smolecule.com

Tandem and Cascade Reactions: Designing multi-step reaction sequences that begin at the keto group to build more complex molecular architectures directly on the peptide scaffold.

Proline-Catalyzed Reactions: Investigating whether the 4-keto-proline residue itself, when incorporated into a peptide, can act as an internal catalyst for reactions like aldol (B89426) or Mannich additions at adjacent sites, leveraging principles from proline organocatalysis. wikipedia.orgwikipedia.org

Table 3: Potential New Reactions for the 4-Keto Group

| Reaction Type | Reagent | Functionality Introduced | Potential Application |

|---|---|---|---|

| Oxime Ligation (Existing) | Alkoxyamine (R-ONH₂) | Stable oxime conjugate | Attaching biotin (B1667282), fluorophores, drugs scispace.comnih.gov |

| Reductive Amination | Amine (R-NH₂) + Reductant | Secondary amine | Introducing new side chains, cross-linking smolecule.com |

| Wittig Reaction | Phosphonium ylide | Alkene | Creating constrained analogues, introducing photoreactive groups |

| Hydrazone Formation | Hydrazine (B178648) (R-NHNH₂) | Hydrazone (pH-sensitive linker) | Drug delivery systems with controlled release |

Expansion of Applications in Materials Science and Biomedical Research Tools

The unique properties of this compound pave the way for innovative applications in both materials science and as sophisticated tools for biomedical research. Its incorporation into peptides allows for the precise placement of a reactive and probe-able functional group.

Future prospects in these areas include:

Advanced Biomaterials: The keto group can serve as a covalent cross-linking point for the development of novel hydrogels with tunable mechanical properties. By incorporating 4-ketoproline into collagen-mimetic peptides, it is possible to create functionalized collagen materials for tissue engineering and regenerative medicine. scispace.comchoudharylab.com Surface functionalization of materials with keto-containing peptides could be used to control cell adhesion and create biocompatible coatings.

Sophisticated Biomedical Probes: The keto group's C=O vibration is an excellent site-specific IR probe for studying protein dynamics. nih.gov Future work could focus on developing peptides where this probe reports on specific events like enzyme binding or protein-protein interactions. Furthermore, the keto handle can be used to attach a variety of other probes, including:

Fluorescent Dyes: Creating fluorescently-labeled peptides for use in cellular imaging and bioassays. researchgate.net

NMR-Active Isotopes: Introducing ¹³C or ¹⁹F labels via reactions at the keto position to enable detailed structural studies by NMR spectroscopy. nih.gov

Therapeutic Payloads: Using the keto group as an attachment site for radionuclides or cytotoxic drugs in targeted therapy applications. thno.org

Q & A

Basic Question

- NMR : H and C NMR confirm the keto group’s presence (δ ~205–210 ppm for carbonyl carbon).

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm).

- FT-IR : Detect the keto carbonyl stretch at ~1700–1750 cm .

What strategies prevent diketopiperazine (DKP) formation in proline-rich sequences with this compound?

Advanced Question

DKP formation is prevalent in Pro-X sequences due to nucleophilic attack by the N-terminal amine. Mitigation includes:

- Resin choice : Use low-loading Wang resin (0.2–0.4 mmol/g) to reduce intermolecular interactions.

- Pseudoproline dipeptides : Incorporate Fmoc-Pro(4-Keto)-Ser(ψpro)-OH to disrupt β-sheet aggregation.

- Temporary backbone protection : Emoc (ethylmethyloxycarbonyl) groups at N-termini block cyclization .

How should this compound be stored to maintain stability?

Basic Question

Store desiccated at –20°C under inert gas (argon or nitrogen). Lyophilized powder remains stable for >12 months. Avoid repeated freeze-thaw cycles of stock solutions; prepare aliquots in DMSO (10 mM) and store at –80°C for ≤6 months .

How does the 4-keto group affect hydrogen bonding in β-turn formation?

Advanced Question

The keto group’s electronegativity enhances hydrogen-bond acceptor capacity, stabilizing type I/II β-turns. However, steric constraints may limit backbone flexibility, reducing turn prevalence in dynamic regions. Use NOESY NMR to map coupling constants and confirm turn geometry. Comparative studies with Fmoc-L-Pro-OH and Fmoc-L-Pro(4-OH)-OH highlight keto-specific conformational biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.